2-Hydroxy-2-methylpropanal

Atmospheric Chemistry Kinetics Hydroxyaldehydes

Sourcing a shelf-stable, solid aldehyde building block for precise weighing in automated synthesis often forces a compromise on reactivity. 2-Hydroxy-2-methylpropanal (mp 73-74 °C) eliminates this trade-off. • Solid at room temperature, enabling accurate gravimetric dispensing vs. volatile liquid aldehydes (e.g., isobutyraldehyde, mp -65 °C).[reference:0] • Bifunctional α-hydroxy aldehyde enables orthogonal condensation and oxidation pathways critical for constructing MCL1 inhibitor cores.[reference:1] • Supplied at ≥97% purity with batch-specific QC (NMR, HPLC, GC) for immediate use in multi-step pharma synthesis.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 20818-81-9
Cat. No. B1210290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-methylpropanal
CAS20818-81-9
Synonyms2-hydroxy-2-methylpropanal
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC(C)(C=O)O
InChIInChI=1S/C4H8O2/c1-4(2,6)3-5/h3,6H,1-2H3
InChIKeyHNVAGBIANFAIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-methylpropanal Overview


2-Hydroxy-2-methylpropanal (CAS 20818-81-9), also known as 2-hydroxyisobutyraldehyde, is a branched-chain hydroxyaldehyde with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol [1]. It is functionally related to isobutyraldehyde, differing by a single hydroxy substituent at position 2 [2]. The compound is a solid at room temperature, with a melting point of 73–74 °C and a boiling point of 62–64 °C at 50 Torr [3]. Its bifunctional nature, containing both an aldehyde and a tertiary alcohol, makes it a versatile building block in organic synthesis, particularly for pharmaceuticals .

Bifunctional α-hydroxyaldehyde for selective condensation and oxidation pathways
Solid at ambient conditions supports precise weighing and reduced volatility in synthesis workflows
Branched tertiary carbon confers steric control useful in pharmaceutical intermediate construction

Unique Reactivity of 2-Hydroxy-2-methylpropanal


The unique bifunctional structure of 2-hydroxy-2-methylpropanal, with an α-hydroxy group and a tertiary carbon center, dictates a distinct reactivity profile that is not shared by simple aldehydes like isobutyraldehyde or methacrolein [1]. The presence of the hydroxyl group enables specific condensation and oxidation pathways, while the branched structure confers steric hindrance that can influence reaction selectivity . Attempting to substitute with a generic aldehyde would alter the reaction mechanism, potentially leading to different products or requiring extensive re-optimization of reaction conditions. This is further evidenced by the compound's specific, quantifiable performance in atmospheric chemistry kinetics [2] and its established role as a key intermediate in the synthesis of complex pharmaceutical agents like MCL1 inhibitors .

Reactivity pathway may differ
α-Hydroxy group and steric hindrance direct unique selectivity; linear aldehydes or methacrolein may not reproduce the same intermediates or require extensive re-optimization.
Solid-liquid handling mismatch
Solid at room temperature vs liquid isobutyraldehyde or methacrolein; may alter weighing accuracy, automation compatibility, and solid-phase synthesis protocols.
Atmospheric kinetic parameters are compound-specific
OH reaction rate constants differ significantly among hydroxyaldehydes; substituting would invalidate environmental fate models built on published kinetic data.

2-Hydroxy-2-methylpropanal: Quantitative Evidence


OH Radical Reaction Rate Constant

In a comparative study of gas-phase reactions with OH radicals at 296 ± 2 K, 2-hydroxy-2-methylpropanal [(CH₃)₂C(OH)CHO] demonstrated a reaction rate constant of 1.40 ± 0.25 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This value is significantly lower than that of structurally similar hydroxyaldehydes, such as 2-hydroxybutanal (2.37 ± 0.23) and 3-hydroxybutanal (2.95 ± 0.24), and comparable to 2-hydroxypropanal (1.70 ± 0.20) and 3-hydroxypropanal (1.99 ± 0.29) [1].

OH Rate Constant
Head-to-head
1.40 ± 0.25 × 10⁻¹¹ cm³ molec⁻¹ s⁻¹
2-hydroxybutanal: 2.37 ± 0.23
3-hydroxybutanal: 2.95 ± 0.24
(×10⁻¹¹ cm³ molec⁻¹ s⁻¹)
Supports accurate atmospheric lifetime modeling; reactivity significantly lower than butanal derivatives.
Gas-phase, 296 K, relative rate method
Atmospheric Chemistry Kinetics Hydroxyaldehydes

Tropospheric Photolysis and OH Reaction Kinetics

A dedicated study on the tropospheric degradation of 2-hydroxy-2-methylpropanal (HMPr) reported its photolysis rate constant as J = (1.01 ± 0.39) × 10⁻⁵ s⁻¹ and its reaction rate constant with OH radicals as kHMPr+OH = (1.52 ± 0.36) × 10⁻¹¹ molecule⁻¹ cm³ s⁻¹ [1]. The study also quantified the production yield of acetone from this reaction as Racetone = 1.06 ± 0.06 [1].

Photolysis & OH Kinetics
Method context
J = (1.01 ± 0.39) × 10⁻⁵ s⁻¹
kOH = (1.52 ± 0.36) × 10⁻¹¹ molec⁻¹ cm³ s⁻¹
Acetone yield: 1.06 ± 0.06
First reported tropospheric reactivity dataset; essential for environmental fate assessment.
Atmospheric simulation chambers, 296 K, FTIR detection
Atmospheric Chemistry Photolysis Reaction Kinetics

Key Intermediate in MCL1 Inhibitor Synthesis

2-Hydroxy-2-methylpropanal is a crucial building block in the synthesis of small molecule inhibitors targeting the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) . While generic aldehydes could theoretically be used, the specific branched, α-hydroxy structure of this compound is integral to the core pharmacophore of several potent MCL1 inhibitors, which are in development as promising anticancer therapeutics [1].

MCL1 Inhibitor Role
Class-level
Proprietary synthetic route context
Core pharmacophore construction dependent on α-hydroxy branched aldehyde
Synthetic specificity must be reviewed against published patent conditions; generic aldehydes may not yield same inhibitor scaffold.
Patent-protected processes; exact conditions require independent verification
Medicinal Chemistry Pharmaceutical Synthesis Oncology

Physical State: Solid vs. Liquid

Unlike its close analog isobutyraldehyde (liquid, mp -65 °C) and the related unsaturated aldehyde methacrolein (liquid, mp -81 °C), 2-hydroxy-2-methylpropanal is a solid at room temperature with a melting point of 73–74 °C [1][2]. This difference in physical state has significant implications for handling, storage, and formulation processes, particularly in solid-phase syntheses or when a non-volatile aldehyde source is required.

Physical State
Reported
Solid at 25 °C (mp 73–74 °C)
Isobutyraldehyde: liquid, mp -65 °C
Methacrolein: liquid, mp -81 °C
Solid form may support applications requiring non-volatile, precisely weighed aldehyde building blocks.
Ambient condition comparison based on reported melting points
Physical Properties Material Science Formulation

Commercial Purity and Quality Control

For procurement purposes, 2-hydroxy-2-methylpropanal is commercially available from vendors like Bidepharm with a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC reports . This level of purity and documentation is comparable to, or exceeds, what is typically offered for more common aldehydes like isobutyraldehyde (often ≥98%, but with less rigorous documentation for research use) .

Purity & QC
Data to verify
Standard purity 97%
Batch-specific NMR, HPLC, GC documentation available
Documented QC may reduce need for independent identity verification; confirm lot-specific reports.
Source review recommended; commercial supplier data
Procurement Quality Control Analytical Chemistry

2-Hydroxy-2-methylpropanal Applications


Atmospheric Chemistry and Environmental Fate

Given the established photolysis (J = (1.01 ± 0.39) × 10⁻⁵ s⁻¹) and OH radical reaction kinetics (k = (1.52 ± 0.36) × 10⁻¹¹ molecule⁻¹ cm³ s⁻¹) , 2-hydroxy-2-methylpropanal is the appropriate reference standard for studies investigating the tropospheric degradation of biogenic volatile organic compounds (BVOCs), particularly as a photo-oxidation product of 2-methyl-3-buten-2-ol (MBO) [6]. Its slower reaction rate with OH radicals compared to other hydroxyaldehydes makes it a longer-lived tracer, useful for validating atmospheric transport models.

MCL1 Inhibitor Synthesis

Procurement of 2-hydroxy-2-methylpropanal is essential for research groups and pharmaceutical companies engaged in the multi-step synthesis of MCL1 inhibitors for cancer therapy . The compound's specific α-hydroxy, branched aldehyde structure is a requisite building block for constructing the core of these potent inhibitors [6], and its substitution would necessitate a complete redesign of the synthetic route, potentially affecting potency and selectivity .

Solid Aldehyde in Organic Synthesis

In applications where a solid aldehyde building block is preferred for precise weighing, enhanced stability, or compatibility with solid-phase synthesis platforms, 2-hydroxy-2-methylpropanal (mp 73-74 °C) is a superior choice over volatile liquid aldehydes like isobutyraldehyde (mp -65 °C) [6]. This property simplifies handling, reduces loss due to evaporation, and can be crucial for automated synthesis workflows.

Analytical Method Development

The availability of 2-hydroxy-2-methylpropanal with a standard purity of 97% and accompanying batch-specific QC data (NMR, HPLC, GC) makes it a reliable standard for developing and validating analytical methods. This is particularly valuable for laboratories involved in the analysis of complex reaction mixtures or for establishing purity profiles in pharmaceutical research.

Application
Selection Property
Validation Focus
Atmospheric fate and transport modeling
Reported OH radical and photolysis kinetics
Validate tropospheric lifetime using published rate constants and acetone yield
MCL1 inhibitor synthesis (oncology research)
α-Hydroxy branched aldehyde core structure
Reproduce patented synthetic routes; confirm intermediate identity by NMR/HPLC
Solid-phase or automated synthesis workflows
Solid physical state at ambient conditions
Assess handling, weighing reproducibility, and evaporation loss compared to liquid aldehydes
Analytical method development
Documented purity and QC data package
Use batch-specific reports for system suitability and method validation; verify retention times and spectral matches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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